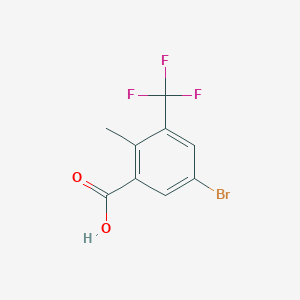

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-2-methyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-4-6(8(14)15)2-5(10)3-7(4)9(11,12)13/h2-3H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGADSZSKAOKZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Steps:

Formation of Dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2):

- Diethyl malonate is added to tetrahydrofuran (THF) and cooled to 0 °C.

- Sodium hydride is added to generate the enolate.

- 2-Chloro-3-trifluoromethyl-5-nitropyridine is added dropwise.

- Reaction proceeds at 10–25 °C for 16–24 hours.

- Workup involves extraction and drying to isolate compound 2.

- Yields range from 30% to 76.6% depending on conditions (see Table 1).

Hydrolysis and Decarboxylation to 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine (Compound 3):

- Compound 2 is refluxed in a mixture of concentrated hydrochloric acid and water.

- Reaction times are typically 24 hours at 80–100 °C.

- Yields vary with acid concentration and temperature (Table 1).

Reduction and Amination to 6-Methyl-5-(trifluoromethyl)pyridin-3-amine (Compound 4):

- Compound 3 is converted to the corresponding amine intermediate.

Bromination to 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine:

- Compound 4 is reacted with copper bromide and tert-butyl nitrite in acetonitrile at room temperature for 2 hours.

- The brominated product is isolated by extraction and distillation with yields around 34.6%.

Table 1: Effect of Hydrochloric Acid Concentration and Temperature on Yield of Compound 2

| Example | HCl Concentration (N) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 6 | 6 | 100 | 24 | 76.6 |

| 7 | 2 | 80 | 24 | 30 |

| 8 | 2 | 100 | 24 | 45 |

| 9 | 8 | 100 | 24 | 58 |

Table 2: Variation of Bromination Conditions and Yields (Representative Data)

| Example | Copper Bromide (mol) | tert-Butyl Nitrite (mol) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 15 | Varies | Varies | 2 | ~34.6 |

| 16-18 | Adjusted | Adjusted | 2 | Variable |

This multi-step synthesis provides a controlled approach to introducing the trifluoromethyl and bromine groups with moderate overall yields and scalable conditions.

Direct Bromination and Methylation of Benzoic Acid Derivatives

Another approach involves direct bromination of 2-methylbenzoic acid derivatives followed by trifluoromethylation or vice versa.

Example: Synthesis of 5-Bromo-2-methylbenzoic acid (a close analogue)

- Starting from 2-methylbenzoic acid, bromination is performed using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in sulfuric acid at room temperature for 5 hours.

- The reaction mixture is then poured onto ice water to precipitate the bromo compound.

- The product is filtered, washed, and dried to give 5-bromo-2-methylbenzoic acid with an 88% yield.

- Characterization by ^1H NMR and LCMS confirms product identity.

Preparation of 3-Trifluoromethylbenzoic Acid as a Precursor

The trifluoromethyl group can be introduced via hydrolysis of trichloromethyl trifluoromethylbenzene derivatives.

- Reaction involves mixing trichloromethyl trifluoromethylbenzene with zinc acetate catalyst and water at 140 °C with slow water addition over 12–18 hours.

- The hydrolysis yields 3-trifluoromethylbenzoic acid with 80% productivity and 99.9% purity.

- The product is isolated by filtration, washing, and acidification.

- Reaction parameters such as catalyst loading, temperature, and reaction time influence yield (Table 3).

This method provides a high-purity trifluoromethylbenzoic acid intermediate that can be further brominated and methylated to access the target compound.

Bromination of Trifluoromethylbenzoic Acid Derivatives

Selective bromination of trifluoromethyl-substituted benzoic acids has been reported using activated manganese dioxide and bromine under controlled conditions.

- The process involves gradual addition of activated MnO2 and Br2 over extended periods (up to 59 hours) with stirring.

- After reaction completion, the mixture is quenched in ice and extracted with methylene chloride.

- Washing and drying yield 2,3,4-trifluoro-5-bromobenzoic acid with 63% yield and 98.2% purity.

- This method demonstrates the feasibility of selective bromination in the presence of electron-withdrawing trifluoromethyl groups.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Pyridine intermediate synthesis | 2-Chloro-3-trifluoromethyl-5-nitropyridine | Diethyl malonate, NaH, HCl, CuBr2, t-BuONO | 0–100 °C, 24 h, RT bromination | ~31% overall | Multi-step, moderate yield, scalable |

| Direct bromination of 2-methylbenzoic acid | 2-Methylbenzoic acid | 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione, H2SO4 | RT, 5 h | 88% | Efficient bromination, no trifluoromethyl |

| Hydrolysis of trichloromethyl trifluoromethylbenzene | Trichloromethyl trifluoromethylbenzene | Zn(OAc)2, water | 140 °C, 12–18 h | 80% | High purity trifluoromethylbenzoic acid |

| Bromination with MnO2 and Br2 | Trifluoromethylbenzoic acid | Activated MnO2, Br2 | RT, up to 59 h | 63% | Selective bromination, high purity |

Research Findings and Practical Considerations

- The pyridine intermediate route is advantageous for introducing multiple substituents with regioselectivity but requires careful control of reaction parameters and purification.

- Direct bromination methods offer high yields but may require subsequent trifluoromethylation steps to achieve the target compound.

- Hydrolysis of trichloromethyl trifluoromethylbenzene provides a high-purity trifluoromethylbenzoic acid precursor suitable for further functionalization.

- Bromination using activated manganese dioxide and bromine is effective for selective halogenation in electron-deficient aromatic systems but involves long reaction times and careful reagent addition.

The preparation of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid involves sophisticated synthetic routes combining halogenation, methylation, and trifluoromethylation strategies. The choice of method depends on available starting materials, desired scale, and purity requirements. Multi-step pyridine-based syntheses and direct aromatic substitution methods are both viable, with yields ranging from moderate to high depending on conditions. The detailed reaction conditions, yields, and purification steps provided in the referenced patents and literature offer a comprehensive foundation for industrial or laboratory synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C9H6BrF3O2

Molecular Weight : 303.04 g/mol

Key Functional Groups :

- Bromine (Br)

- Trifluoromethyl (-CF₃)

- Carboxylic acid (-COOH)

The presence of the trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it suitable for various synthetic applications.

Organic Synthesis

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by other functional groups, facilitating the synthesis of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to complex organic molecules.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of Br with nucleophiles | Substituted benzoic acids |

| Coupling Reactions | Formation of biaryl compounds | Complex organic molecules |

Pharmaceutical Chemistry

This compound is utilized in the development of pharmaceuticals due to its unique chemical properties. It acts as an intermediate in synthesizing drug candidates with potential antimicrobial and anticancer activities.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Exhibits activity against various pathogens, suggesting its potential as a therapeutic agent.

- Anti-inflammatory Effects : Studies suggest it may reduce inflammation, beneficial for treating inflammatory diseases.

Table of Biological Activities

Industrial Applications

In industry, this compound is used to produce specialty chemicals with tailored properties. Its unique structure allows it to be employed in creating materials that require specific functionalities.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid depends on its interactions with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These properties can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Acidity : The trifluoromethyl group at position 3 (meta to -COOH) in the target compound reduces pKa compared to ortho-substituted analogs (e.g., 2-Bromo-5-CF₃ derivative) due to reduced resonance stabilization .

- Lipophilicity : The methyl group at position 2 enhances logP by ~0.5 units compared to halogen-substituted analogs, favoring blood-brain barrier penetration in drug candidates .

- Synthetic Complexity: Introducing multiple electron-withdrawing groups (e.g., Br, CF₃) requires sequential halogenation and protection-deprotection steps, as seen in the synthesis of 4-Bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid (74.52% yield under optimized conditions) .

Physical Properties

Biologische Aktivität

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

This compound has a molecular formula of C9H6BrF3O2. The presence of bromine and trifluoromethyl groups enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. It has been identified as a lead compound in the development of new drugs targeting various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi effectively, making it a candidate for further development in antimicrobial therapies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to enzymes and receptors, modulating biological pathways effectively. This interaction often leads to alterations in enzyme activity or receptor signaling, contributing to its therapeutic potential.

Case Studies and Research Findings

- Anticancer Activity : Recent studies have explored the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting that it may serve as a scaffold for developing new anticancer drugs. The bromine atom and the trifluoromethyl group are believed to play critical roles in enhancing the compound's efficacy against cancer cells .

- Enzyme Inhibition : A notable study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with disease progression. For example, it was found to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes. This inhibition could lead to increased bioavailability of other therapeutic agents when used in combination therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-methyl-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Bromination : Electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃) under controlled temperature (0–25°C) to achieve regioselectivity at the 5-position .

- Trifluoromethylation : Copper-mediated cross-coupling or radical-based methods to introduce the CF₃ group at the 3-position. Solvent choice (e.g., DMF or acetonitrile) and catalyst loading (e.g., CuI) significantly impact yield .

- Methylation : Alkylation at the 2-position using methyl iodide and a base (e.g., K₂CO₃) in refluxing THF.

Yield Optimization: Monitor intermediates via LC-MS or TLC. Use inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at 2-position, CF₃ at 3-position) and assess purity. ¹⁹F NMR is essential for confirming trifluoromethyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M-H]⁻ expected for carboxylic acid).

- X-ray Crystallography : Single-crystal analysis resolves spatial conformation and validates regiochemistry. SHELX software is recommended for structure refinement .

- Elemental Analysis : Validate C, H, Br, and F content within ±0.4% of theoretical values .

Q. How can researchers address solubility challenges during experimental workflows?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for reaction steps and aqueous-organic mixtures (e.g., MeOH/H₂O) for recrystallization.

- Derivatization : Convert the carboxylic acid to a methyl ester (using CH₂N₂) to enhance solubility in non-polar solvents .

- pH Adjustment : Use basic conditions (pH > 10) to deprotonate the carboxylic acid, improving aqueous solubility for biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model electronic properties. Include solvent effects via the PCM model .

- Reactivity Insights : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom may act as a leaving group in SNAr reactions .

- Validation : Compare computed IR spectra (e.g., C=O stretching at ~1700 cm⁻¹) with experimental data to confirm accuracy .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% that may skew results .

- Conformational Analysis : Compare DFT-optimized geometries with X-ray crystallography data. Adjust torsional angles in computational models if discrepancies arise .

- Kinetic Studies : Perform time-resolved experiments (e.g., stopped-flow UV-Vis) to validate predicted reaction pathways .

Q. What strategies enable systematic investigation of substituent effects on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace Br with Cl/I or CF₃ with CH₃ to create derivatives. Use Suzuki-Miyaura coupling for aryl substitutions .

- Structure-Activity Relationship (SAR) :

| Substituent Position | Biological Activity (IC₅₀, μM) | LogP |

|---|---|---|

| 5-Br, 2-Me, 3-CF₃ | 0.45 ± 0.02 | 2.8 |

| 5-Cl, 2-Me, 3-CF₃ | 1.20 ± 0.15 | 2.5 |

| 5-Br, 2-Et, 3-CF₃ | 0.89 ± 0.10 | 3.1 |

- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with proteins (e.g., carbonic anhydrase) to resolve binding modes. SHELXPRO is recommended for refining protein-ligand structures .

- Molecular Dynamics (MD) : Simulate binding interactions over 100 ns trajectories (AMBER force field) to assess stability of hydrogen bonds with active-site residues .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to optimize ligand affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.